molecular formula C21H24N2OS B2802898 N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-14-1

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2802898
CAS No.: 851412-14-1
M. Wt: 352.5
InChI Key: ZSWYKJAWZJFOGL-UHFFFAOYSA-N
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Description

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the family of phenethylamines. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-2-(1H-indol-3-yl)acetamide
  • N-phenethyl-2-(1H-indol-3-yl)thioacetamide
  • N-phenethyl-2-(1H-indol-3-yl)propionamide

Uniqueness

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group on the indole moiety, which can influence its biological activity and receptor binding affinity. This structural variation can result in different pharmacological profiles compared to other similar compounds .

Properties

IUPAC Name

N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWYKJAWZJFOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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